molecular formula C17H15ClN2O4 B4241631 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea

1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea

Cat. No.: B4241631
M. Wt: 346.8 g/mol
InChI Key: VVULVJSCPXAGCS-UHFFFAOYSA-N
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Description

1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound. It is characterized by the presence of a benzodioxin ring, an acetyl group, and a chlorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Acetylation: The benzodioxin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Urea Formation: The final step involves the reaction of the acetylated benzodioxin with 4-chlorophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)urea
  • 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-bromophenyl)urea
  • 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)urea

Uniqueness

1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities.

Properties

IUPAC Name

1-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-10(21)13-8-15-16(24-7-6-23-15)9-14(13)20-17(22)19-12-4-2-11(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVULVJSCPXAGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)NC3=CC=C(C=C3)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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